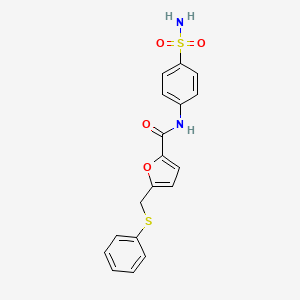

![molecular formula C24H23N3O3S2 B2540705 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 1019098-50-0](/img/structure/B2540705.png)

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements such as the pyrazole ring, sulfonamide group, and thiophene moiety. These structural features are common in compounds with potential medicinal properties, including enzyme inhibition and antimicrobial activity.

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically involves the formation of the pyrazole core followed by the introduction of the sulfonamide functionality. For instance, the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety starts from a nitrophenyl-phenyl-pyrazole precursor . The sulfonamide group is introduced through reactions with sulfonyl chlorides or through amidation and sulfonamidation reactions, as demonstrated by the use of 2-aminophenyl-1H-pyrazole as a directing group for copper-mediated C-H amidation and sulfonamidation .

Molecular Structure Analysis

The molecular structure of pyrazole-sulfonamide derivatives is characterized by spectroscopic methods such as FT-IR, NMR (1H, 13C), and mass spectrometry. The presence of the sulfonamide group is typically confirmed by the characteristic absorption bands in the IR spectrum and the distinct chemical shifts in the NMR spectra . The molecular structure can be further elucidated using X-ray diffraction methods, as seen in the case of sulfonamide-derived ligands and their metal complexes .

Chemical Reactions Analysis

Pyrazole-sulfonamide compounds can form metal complexes, which may exhibit different biological activities compared to the free ligands. For example, metal complexes of pyrazole-based sulfonamides have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes more effectively than the corresponding free ligand . Additionally, the reactivity of the pyrazole ring allows for further chemical modifications, such as the formation of pyrazoline derivatives, which can also exhibit significant biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by the presence of substituents on the pyrazole core and the nature of the sulfonamide group. These compounds typically exhibit moderate to excellent yields when synthesized under optimized conditions . The introduction of metal ions to form complexes can alter the physical properties, such as solubility and magnetic susceptibility, as well as the chemical reactivity towards biological targets . The inhibitory effects of these compounds on enzymes like carbonic anhydrase are quantified using inhibition constants (Ki), which are determined through in vitro assays .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Compounds in Medical and Industrial Applications

Sulfonamide compounds, including those with complex structures like “2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide,” have a long history in medical and industrial applications. These compounds are recognized for their bacteriostatic properties, being one of the earliest classes of antibiotics known as sulfa drugs. Beyond their use in treating bacterial infections, sulfonamides have been incorporated into a variety of clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics due to their significant inhibitory activities against various enzymes and receptors. For instance, sulfonamides serve as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, showcasing their versatility and importance in developing treatments for a range of conditions including cancer, glaucoma, inflammation, and dandruff among others (Gulcin & Taslimi, 2018).

Emerging Research and Patent Landscape

The scientific and patent landscapes have shown a sustained interest in sulfonamide inhibitors, with research spanning from their antibacterial origins to more contemporary applications in tackling diseases like HIV, cancer, and chronic conditions such as glaucoma. The exploration of sulfonamide compounds in the realm of tyrosine kinase inhibitors, histone deacetylase inhibitors, and angiogenesis inhibitors, among others, underscores the ongoing innovation and therapeutic potential of these molecules. Notably, patents and literature between 2013 and the present have documented the evolution of sulfonamide-based therapies, highlighting their strategic role in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Focus on Antifungal and Agricultural Research

The structural complexity of sulfonamide compounds lends itself to antifungal applications, as seen in research targeting Fusarium oxysporum, a pathogen affecting crops like date palms. Studies have identified compounds with antifungal pharmacophores, demonstrating the potential of sulfonamides in agricultural pest management and plant protection strategies. This research opens avenues for the development of novel antifungal agents, contributing to the broader application of sulfonamides beyond human medicine (Kaddouri et al., 2022).

Biopolymer Modification and Environmental Applications

In the field of materials science, sulfonamide compounds have been explored for modifying biopolymers, such as xylan, to produce derivatives with specific functional properties. These modifications have potential applications in drug delivery systems, highlighting the versatility of sulfonamide chemistry in creating materials with tailored properties for biomedical use (Petzold-Welcke et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-16-10-12-20(13-11-16)26(4)32(29,30)23-21(19-8-6-5-7-9-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVVHHLYAJFZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

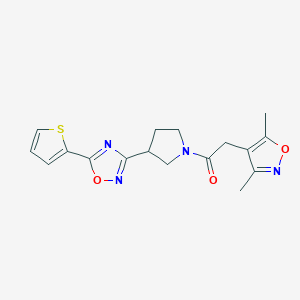

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

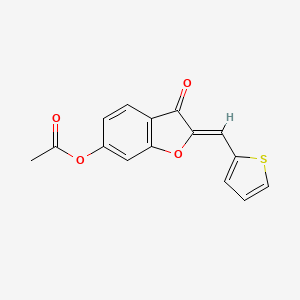

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

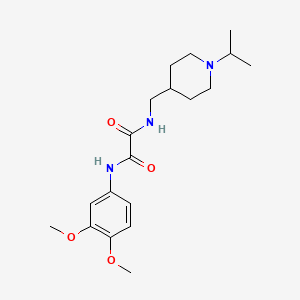

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)